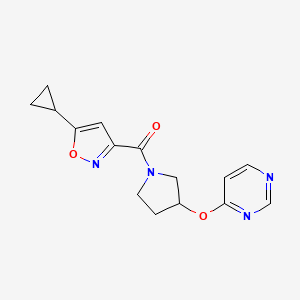

(5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound with a complex structure that includes a cyclopropylisoxazole ring and a pyrimidinyl-oxy-pyrrolidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl-substituted nitrile oxide, which reacts with an alkyne to form the isoxazole ring.

Synthesis of the Pyrimidinyl-oxy-pyrrolidine Moiety: This part of the molecule can be synthesized by reacting a pyrimidine derivative with a pyrrolidine derivative under appropriate conditions, often involving a base and a suitable solvent.

Coupling Reaction: The final step involves coupling the cyclopropylisoxazole ring with the pyrimidinyl-oxy-pyrrolidine moiety. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Oxo derivatives of the isoxazole ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Receptor Binding: The compound may bind to specific receptors, influencing biological pathways and providing insights into receptor-ligand interactions.

Medicine

Drug Development: Due to its potential biological activity, it can be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging techniques where its binding properties can be exploited.

Industry

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals due to its biological activity.

Mécanisme D'action

The mechanism by which (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves:

Molecular Targets: It may target specific enzymes or receptors, inhibiting or activating them.

Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction pathways, by binding to key proteins and altering their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

(5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Structural Features: The combination of a cyclopropylisoxazole ring with a pyrimidinyl-oxy-pyrrolidine moiety is unique and may confer specific biological activities not seen in similar compounds.

Biological Activity: The specific arrangement of functional groups can result in unique interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone , also known by its chemical structure C16H17N4O3, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₄O₃ |

| Molecular Weight | 313.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The primary mechanism of action for this compound appears to be the inhibition of specific kinases, particularly those involved in cancer signaling pathways. Research indicates that it may act as an inhibitor of the RET kinase , which is critical in various cellular processes including proliferation and differentiation. RET is implicated in several cancers, making its inhibition a potential therapeutic strategy.

RET Kinase Inhibition

In a study by Mulligan (2014) , RET was identified as a key player in the development of certain tumors. The inhibition of RET can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound under discussion has shown promising results in preclinical models targeting RET-associated malignancies .

Anticancer Properties

Recent investigations have demonstrated that this compound exhibits significant anticancer activity:

- Cell Proliferation Inhibition : In vitro studies reported a dose-dependent decrease in cell viability in various cancer cell lines when treated with this compound.

- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells, evidenced by increased Annexin V staining.

- Mechanistic Studies : Western blot analyses revealed that treatment with the compound leads to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Neuroprotective Effects

Beyond its anticancer properties, some studies suggest that this compound may exhibit neuroprotective effects. It has been hypothesized that the isoxazole moiety contributes to these effects by modulating neuroinflammatory pathways .

Case Study 1: RET Inhibition in Thyroid Cancer

A clinical trial assessed the efficacy of a similar compound targeting RET in patients with thyroid cancer. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard therapies .

Case Study 2: Neuroprotection in Animal Models

Animal studies have shown that administration of this compound resulted in improved cognitive function and reduced markers of neurodegeneration after induced injury .

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-15(12-7-13(22-18-12)10-1-2-10)19-6-4-11(8-19)21-14-3-5-16-9-17-14/h3,5,7,9-11H,1-2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVGBQCZASCWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.